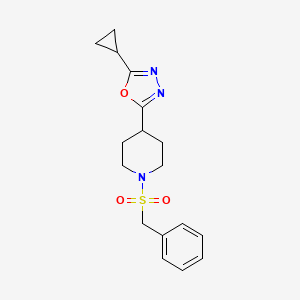

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

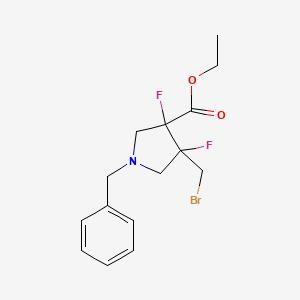

The molecule “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The benzylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzylsulfonyl group, and the construction of the 1,3,4-oxadiazole ring. The synthesis of piperidine derivatives has been extensively studied, and there are numerous methods available, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzylsulfonyl group, a cyclopropyl group, and a 1,3,4-oxadiazole ring. The exact three-dimensional structure would need to be determined experimentally, for example, by X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperidine nitrogen could act as a nucleophile in reactions with electrophiles. The sulfonyl group could potentially undergo reactions with nucleophiles or bases .Scientific Research Applications

- Piperidine derivatives play a crucial role in drug development. The compound’s unique structure could be exploited for designing novel pharmaceuticals. Researchers investigate its potential as a scaffold for new drugs targeting specific diseases or biological pathways .

- The benzylsulfonyl group and cyclopropyl substituent may impart interesting properties to the compound. Scientists explore its cytotoxic effects against cancer cells, aiming to develop potent anticancer agents. In vitro and in vivo studies could shed light on its efficacy .

- Piperidines often interact with neurotransmitter receptors. Researchers might evaluate the compound’s affinity for specific receptors (e.g., dopamine, serotonin) and assess its potential as a neuroactive agent. Such investigations could lead to new treatments for neurological disorders .

- The oxadiazole ring could enhance antibacterial properties. Scientists could test the compound against various bacterial strains, exploring its inhibitory effects. Insights gained from these studies could contribute to the development of new antibiotics .

- Investigating the compound’s interaction with enzymes (e.g., kinases, proteases) could reveal its inhibitory potential. Researchers might explore its selectivity, binding affinity, and mechanism of action. This knowledge could guide drug discovery efforts .

- Piperidine-based compounds have applications beyond pharmacology. Researchers might explore the compound’s electronic properties, solubility, and stability. It could serve as a building block for organic semiconductors, sensors, or optoelectronic devices .

Medicinal Chemistry and Drug Design

Anticancer Agents

Neuropharmacology

Antibacterial Activity

Chemical Biology and Enzyme Inhibition

Materials Science and Organic Electronics

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-benzylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-24(22,12-13-4-2-1-3-5-13)20-10-8-15(9-11-20)17-19-18-16(23-17)14-6-7-14/h1-5,14-15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQXYQBARQLMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2793097.png)

![4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde](/img/structure/B2793099.png)

![5-chloro-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2793102.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)

![1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2793108.png)